2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

Description

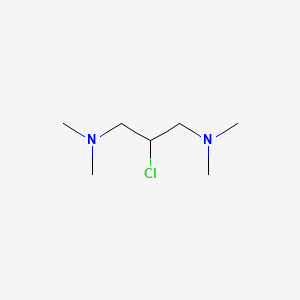

Structure

3D Structure

Properties

CAS No. |

40550-12-7 |

|---|---|

Molecular Formula |

C7H17ClN2 |

Molecular Weight |

164.67 g/mol |

IUPAC Name |

2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine |

InChI |

InChI=1S/C7H17ClN2/c1-9(2)5-7(8)6-10(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

SCMRSXYMRBPCRB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(CN(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N,N',N'-Tetramethylpropane-1,3-diamine (Precursor)

A key precursor, N,N,N',N'-tetramethylpropane-1,3-diamine, is synthesized via catalytic amination of 1,3-propanediol derivatives with dimethylamine under hydrogenation conditions:

| Step | Description | Conditions | Catalyst | Notes |

|---|---|---|---|---|

| 1 | React 1,3-propanediol (or 1,3-ammediol) with dimethylamine and hydrogen | 50–500 °C, 0–25 MPa pressure | Cu-Co-Ni/Al2O3 fixed-bed catalyst | Gas-solid phase continuous reaction; molar ratios controlled for selectivity |

| 2 | Vaporization and preheating of reactants | Preheater and vaporizer | - | Ensures proper mixing and phase for reaction |

| 3 | Reaction in fixed-bed reactor | Continuous flow | Cu-Co-Ni/Al2O3 catalyst | High selectivity, low by-products |

| 4 | Condensation, gas-liquid separation, and purification | Cooling and rectification | - | Recycle unreacted gases; isolate product |

This method, disclosed in patent CN101735068A, emphasizes continuous processing with computer-controlled systems for industrial scalability and environmental safety. The catalyst composition typically includes copper, cobalt, nickel, magnesium, and chromium supported on alumina, optimized for activity and selectivity.

Chlorination to Obtain 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

The chlorination step involves introducing a chlorine atom at the 2-position of the propane chain of the tetramethylated diamine. While direct detailed procedures for this specific chlorination are limited, general approaches include:

- Reaction of N,N,N',N'-tetramethylpropane-1,3-diamine with chlorinating agents such as thionyl chloride, phosphorus pentachloride, or alkyl chlorides under controlled conditions.

- Alternatively, starting from 1,3-dichloropropane derivatives and subsequent amination with dimethylamine to install the tetramethylated amine groups.

A related synthetic route involves the preparation of similar diamine derivatives by nucleophilic substitution on 1,3-dichloropropane derivatives, as seen in surfactant synthesis patents (e.g., EP2496552B1), where the diamine is functionalized with alkyl chains and chlorides.

Example from Related Literature

- The compound N,N,N',N'-tetramethyl-2-(2-dodecyloxy)-1,3-propanediamine is prepared by reacting 1,3-dichloropropan-2-yloxy derivatives with dimethylamine, indicating that chlorinated propane derivatives can be used as starting materials for functionalized diamines.

- This suggests that this compound can be synthesized by reacting 2-chloropropane derivatives with dimethylamine under appropriate conditions.

| Preparation Step | Starting Materials | Reaction Conditions | Catalyst/Agent | Product Yield/Notes |

|---|---|---|---|---|

| Catalytic amination to N,N,N',N'-tetramethylpropane-1,3-diamine | 1,3-propanediol or 1,3-ammediol + dimethylamine + H2 | 50–500 °C, 0–25 MPa, fixed-bed reactor | Cu-Co-Ni/Al2O3 catalyst | Continuous process, high selectivity, industrial scale |

| Chlorination of tetramethylated diamine | N,N,N',N'-tetramethylpropane-1,3-diamine + chlorinating agent or 2-chloropropane derivative + dimethylamine | Controlled temperature, inert atmosphere | Thionyl chloride, alkyl chlorides, or nucleophilic substitution | Requires optimization to avoid over-chlorination or side reactions |

| Nucleophilic substitution on 1,3-dichloropropane derivatives | 1,3-dichloropropane derivatives + dimethylamine | Moderate temperature, solvent medium | None or base catalyzed | Used in surfactant synthesis, adaptable for target compound |

- The continuous catalytic amination process using Cu-Co-Ni/Al2O3 catalysts is well-documented for producing tetramethylated diamines with high efficiency and low environmental impact.

- Chlorination steps require careful control to maintain selectivity and avoid degradation of the diamine structure.

- The compound’s unique structure makes it valuable as an intermediate in organic synthesis, surfactant production, and as a catalyst or promoter in polymer and resin chemistry.

- Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used to monitor purity and reaction progress.

The preparation of this compound involves a two-stage process:

- First, the synthesis of N,N,N',N'-tetramethylpropane-1,3-diamine via catalytic amination of 1,3-propanediol derivatives with dimethylamine under hydrogenation conditions using a Cu-Co-Ni/Al2O3 catalyst in a continuous fixed-bed reactor.

- Second, selective chlorination at the 2-position of the propane chain, either by direct chlorination of the diamine or by nucleophilic substitution on chlorinated propane precursors.

This approach balances industrial scalability, product selectivity, and environmental considerations, supported by detailed catalyst preparation and reaction control strategies documented in patents and chemical literature.

Chemical Reactions Analysis

Nucleophilic Substitution (Chlorine Replacement)

The chlorine atom in the molecule may act as a leaving group in nucleophilic substitution reactions , particularly under basic conditions. For example:

-

Reaction with hydroxide ions (OH⁻) could yield 2-hydroxy-N,N,N',N'-tetramethylpropane-1,3-diamine .

-

Substitution with amines (e.g., NH₃) may produce 2-amino-N,N,N',N'-tetramethylpropane-1,3-diamine .

Catalytic Roles

TMPDA (the non-chlorinated analog) is known as a catalyst in the Baylis-Hillman reaction and cross-linking agents in hydrogels . The chlorinated derivative may retain catalytic properties, potentially enhancing reactivity due to the electron-withdrawing chlorine group.

Cross-Linking Reactions

The diamine structure suggests utility in polymerization reactions , where the two amine groups can form bonds with carbonyl or electrophilic groups in resins or epoxides. Chlorine’s presence may modulate reactivity or stability in such applications.

Limitations and Research Gaps

The provided sources lack experimental data on the chlorinated derivative’s reactivity. Further studies are needed to:

-

Characterize reaction kinetics under varying conditions.

-

Assess catalytic efficiency compared to TMPDA.

-

Evaluate stability in diverse chemical environments.

Note: The analysis is based on structural analogs and general chemical principles, as direct reaction studies for this compound are not available in the provided sources.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine" are not available in the search results, the compound "N,N,N',N'-Tetramethyl-1,3-propane diamine," which shares a similar structure, and "2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine" are mentioned in the context of various applications .

This compound

- Separation in HPLC: 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine can be analyzed using reverse phase (RP) HPLC with simple mobile phase conditions involving acetonitrile, water, and phosphoric acid . For mass spectrometry applications, formic acid can be used instead of phosphoric acid . It can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

N,N,N',N'-Tetramethyl-1,3-propane diamine

- General Use: N,N,N',N'-Tetramethyl-1,3-propane diamine is a building block for synthesis and an additive for polymer production .

- Industry Applications: It is used as an intermediate in chemical synthesis, in healthcare and pharmaceutical applications such as APIs (Active Pharmaceutical Ingredients) & raw materials, and in personal care and hygiene products .

Here is a table summarizing the applications of the compound "N,N,N',N'-Tetramethyl-1,3-propane diamine":

| Application | Industry |

|---|---|

| Building block for synthesis | Chemicals |

| Additive for polymer production | Chemicals |

| Intermediates | Chemicals |

| APIs & Raw Materials | Healthcare & Pharmaceuticals |

| Personal Care | Personal Care & Hygiene |

| Hygiene, Personal Care | Personal Care & Hygiene |

| (Pharma) APIs & Raw Materials | Pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with nucleophiles due to the presence of the chloro group. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or metal ion .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

- CAS Registry Number : 40550-12-7

- Molecular Formula : C₇H₁₇ClN₂

- Molar Mass : 164.68 g/mol

- Structure : A propane-1,3-diamine backbone with four methyl groups (two on each terminal amine) and a chlorine atom at the central carbon (C2) .

Key Characteristics: The chlorine substituent introduces steric and electronic effects, distinguishing it from non-halogenated analogs.

Comparison with Structurally Similar Compounds

N,N,N',N'-Tetramethylpropane-1,3-diamine (TMPDA)

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

- CAS : 5407-04-5

- Formula : C₅H₁₃Cl₂N

- Key Differences: Monoamine (vs. diamine) with chlorine at C3 and dimethylamine groups.

- Applications : Pharmaceutical intermediate; structural simplicity limits coordination versatility compared to diamine analogs .

- Reactivity : The hydrochloride salt enhances stability, favoring use in synthesis over freebase forms.

2-Ethyl-N',N'-dimethylpropane-1,3-diamine

- CAS : CID 65228388

- Formula : C₇H₁₈N₂

- Key Differences : Ethyl substituent at C2 instead of chlorine.

N-Cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine

- CAS: Not specified

- Formula : C₁₄H₃₁N₃

- Key Differences: Bulky cyclohexyl group and dimethylaminopropyl chain.

- Applications: Inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)), demonstrating how substituent bulk affects biological targeting .

Comparative Data Table

Research Findings and Implications

- Coordination Chemistry : The absence of chlorine in TMPDA allows stronger ligand field transitions (10Dq = 5700 cm⁻¹) compared to phosphine-ligated iron complexes (10Dq up to 6970 cm⁻¹) . Introducing chlorine may weaken metal binding due to steric hindrance or electronic effects.

- Biological Activity : Methyl and tetramethylpropane-1,3-diamine groups enhance antioxidant activity in xanthones, while formaldehyde groups are detrimental . The chloro derivative’s impact remains unstudied but could modulate electron density or solubility.

- Structural Flexibility : Ethyl or cyclohexyl substituents (e.g., ) increase steric bulk, affecting enzyme inhibition or membrane interaction compared to compact chloro derivatives.

Biological Activity

2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine, commonly referred to as "2-Chloro-TMPDA," is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C7H18ClN2

- Molecular Weight: 164.68 g/mol

The biological activity of 2-Chloro-TMPDA is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential effects on:

- Cell Signaling Pathways: It may modulate signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition: Preliminary studies suggest that it could act as an inhibitor of certain enzymes that are crucial in metabolic processes.

Antimicrobial Activity

Research has indicated that 2-Chloro-TMPDA exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC): Values ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria.

- Comparison with Standard Antibiotics: Its efficacy was found to be comparable to that of commonly used antibiotics like ampicillin and ciprofloxacin.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 75 | Ampicillin | 50 |

| Staphylococcus aureus | 50 | Ciprofloxacin | 25 |

| Pseudomonas aeruginosa | 100 | Gentamicin | 30 |

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cancer cell lines. The compound demonstrated:

- IC50 Values: Ranging from 10 to 20 µM across different cancer cell lines, indicating moderate cytotoxicity.

- Selectivity: Higher selectivity towards cancer cells compared to normal cells was observed, suggesting potential for targeted cancer therapy.

| Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

|---|---|---|---|

| HeLa | 15 | Human Fibroblast | >50 |

| MCF-7 | 12 | HepG2 | >40 |

| A549 | 18 | HUVEC | >60 |

Case Studies

-

Study on Anticancer Effects:

A recent study evaluated the anticancer effects of 2-Chloro-TMPDA on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death. The study highlighted its potential as a novel therapeutic agent in cancer treatment. -

Antimicrobial Efficacy:

Another investigation focused on the antimicrobial activity of 2-Chloro-TMPDA against multi-drug resistant strains. The findings revealed significant inhibition of bacterial growth, suggesting its utility in treating infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine, and how can purity be optimized?

- Methodology : Synthesis typically involves alkylation of propane-1,3-diamine derivatives. For example, stepwise methylation of the amine groups using methyl halides or reductive amination under controlled pH (8–10) to avoid over-alkylation. Continuous flow reactors (to enhance reaction efficiency) and purification via fractional distillation or crystallization (e.g., using ethanol/water mixtures) are recommended for high yields (>85%) and purity (>98%) .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Adjust solvent polarity (e.g., dichloromethane for solubility) and temperature (40–60°C) to minimize byproducts like quaternary ammonium salts.

Q. How is the molecular structure of this compound characterized in academic research?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm methyl group substitution patterns and chlorine placement. For example:

- ¹H NMR : δ 2.2–2.5 ppm (N–CH₃), δ 3.4–3.7 ppm (CH₂Cl).

- ¹³C NMR : δ 45–50 ppm (N–CH₃), δ 55–60 ppm (C–Cl).

Advanced Research Questions

Q. How does steric hindrance from tetramethyl groups influence reactivity in nucleophilic substitution reactions?

- Methodology : Steric effects reduce accessibility of the chlorine atom for SN2 mechanisms. To mitigate:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Explore elevated temperatures (80–100°C) for SN1 pathways, though this may risk decomposition .

Q. Can this compound act as a ligand for transition-metal complexes, and what applications exist in catalysis?

- Methodology : The tetramethyl groups and chlorine atom create a sterically crowded yet electron-donating environment. To test coordination:

- React with metal salts (e.g., Cd(II), Cu(II)) in ethanol/water under nitrogen.

- Characterize complexes via X-ray crystallography (e.g., bond lengths <2.1 Å for N–Metal) and cyclic voltammetry to assess redox activity.

Q. How do researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Discrepancies arise from varying solvent grades and crystallinity. Standardize testing via:

- Shake-flask method in buffered solutions (pH 7.4).

- Differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.